molecular formula C11H12INO2 B3070276 N-cyclopropyl-2-(4-iodophenoxy)acetamide CAS No. 1001807-53-9

N-cyclopropyl-2-(4-iodophenoxy)acetamide

Cat. No.: B3070276
CAS No.: 1001807-53-9
M. Wt: 317.12 g/mol
InChI Key: QMRWPOQVZIBABK-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(4-iodophenoxy)acetamide is a halogenated acetamide derivative characterized by a cyclopropyl group attached to the acetamide nitrogen and a 4-iodophenoxy substituent at the α-position of the acetamide backbone.

Properties

IUPAC Name

N-cyclopropyl-2-(4-iodophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO2/c12-8-1-5-10(6-2-8)15-7-11(14)13-9-3-4-9/h1-2,5-6,9H,3-4,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRWPOQVZIBABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(4-iodophenoxy)acetamide typically involves the reaction of 4-iodophenol with cyclopropylamine and chloroacetyl chloride. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(4-iodophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.

    Substitution: The iodine atom in the iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce deiodinated derivatives.

Scientific Research Applications

N-cyclopropyl-2-(4-iodophenoxy)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-iodophenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

Cyclopropyl vs. Aryl/Alkyl Groups

  • N-(4-iodophenyl)-2-phenoxyacetamide (C₁₄H₁₂INO₂): Replaces the cyclopropyl group with a 4-iodophenyl moiety.
  • 2-[4-(2-aminoethyl)phenoxy]-N-cyclopropylacetamide (C₁₃H₁₈N₂O₂): Retains the cyclopropyl group but introduces a 2-aminoethyl substituent on the phenoxy ring. The amino group enhances hydrophilicity (logP = 2.12) and hydrogen-bonding capacity (2 acceptors, 1 donor), which may improve solubility compared to the iodine-substituted analog .
  • N-(4-aminophenyl)-N-cyclopropyl-2-(dimethylamino)acetamide (C₁₃H₁₉N₃O): Incorporates both cyclopropyl and dimethylamino groups, increasing basicity and altering electronic distribution. The dimethylamino group could act as a hydrogen-bond acceptor, influencing binding affinity in biological systems .

Table 1: Nitrogen-Substituent Effects

Compound Name Substituent on N Molecular Weight logP Hydrogen Bond (Donor/Acceptor)
N-cyclopropyl-2-(4-iodophenoxy)acetamide Cyclopropyl ~331.2 (calc.) ~3.5* 1 / 3
N-(4-iodophenyl)-2-phenoxyacetamide 4-Iodophenyl 353.16 ~4.0 1 / 3
2-[4-(2-aminoethyl)phenoxy]-N-cyclopropylacetamide Cyclopropyl 242.30 2.12 1 / 2

*Estimated based on halogenated analog data .

Phenoxy Group Modifications

Halogen vs. Alkyl/Aryl Substituents

  • 2-Chloro-N-(4-fluorophenyl)acetamide (C₈H₇ClFNO): Replaces the iodophenoxy group with chloro and fluorophenyl substituents.
  • 2-(4-Isopropylphenoxy)-N-[4-(isopropylsulfamoyl)phenyl]acetamide (C₂₀H₂₆N₂O₄S): Features a bulky isopropylphenoxy group and a sulfamoyl moiety. The sulfamoyl group introduces strong hydrogen-bonding and acidic properties (pKa ~1-2), contrasting with the neutral iodophenoxy group in the parent compound .

Table 2: Phenoxy Substituent Impact

Compound Name Phenoxy Group Key Functional Groups Molecular Weight logP
This compound 4-Iodophenoxy Iodine, cyclopropyl ~331.2 ~3.5
2-Chloro-N-(4-fluorophenyl)acetamide Chloro, 4-fluorophenyl Cl, F 203.6 ~2.8
2-(4-Isopropylphenoxy)-N-[4-(isopropylsulfamoyl)phenyl]acetamide 4-Isopropylphenoxy Isopropyl, sulfamoyl 398.5 ~4.2

Halogen-Specific Effects

The iodine atom in this compound distinguishes it from non-halogenated or lightly halogenated analogs:

  • Polarizability and Binding : Iodine’s large atomic radius enhances polarizability, favoring halogen-bonding interactions with biomolecular targets (e.g., enzymes or receptors) compared to smaller halogens like chlorine .
  • Metabolic Stability : Iodine’s size may slow oxidative metabolism, increasing half-life relative to compounds with lighter halogens .

Key Research Findings

  • Synthetic Utility : N-(Substituted phenyl)-2-haloacetamides (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) are established intermediates for synthesizing bioactive derivatives, suggesting similar applications for the iodinated analog .

Biological Activity

N-Cyclopropyl-2-(4-iodophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is characterized by its cyclopropyl group and an iodine-substituted phenoxy moiety. The synthesis typically involves several steps that ensure high yields and purity of the final product. Key synthetic routes often include:

  • Formation of the cyclopropyl group : This can be achieved through various cyclization reactions.
  • Iodination of the phenol : Selective iodination at the para-position is crucial for biological activity.
  • Acetamide formation : The final step involves acylation to form the acetamide derivative.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. It is believed to modulate the activity of these targets through competitive inhibition or allosteric modulation, influencing various biochemical pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : Evidence suggests that it may act as a ligand for melatonin receptors (MT1 and MT2), indicating potential applications in sleep disorders and metabolic conditions.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, it has been shown to activate caspase pathways, leading to cell death through mechanisms involving poly ADP-ribose polymerase (PARP) cleavage .

Table 1: Anticancer Activity Summary

Cell LineIC50 (μM)Mechanism of Action
HepG210.56Caspase-3 activation
FaDuVariesApoptosis induction

Antimicrobial Activity

In addition to anticancer effects, this compound has been studied for its antimicrobial properties. Preliminary data suggest it may inhibit the growth of certain bacterial strains, although further studies are needed to elucidate its full spectrum of activity.

Case Studies

  • Study on Melatonin Receptors :
    • A study investigated the binding affinity of this compound to melatonin receptors in chicken brain and human tissues. Results indicated a significant binding affinity, suggesting potential therapeutic applications in sleep regulation and metabolic disorders.
  • Anticancer Evaluation :
    • A recent evaluation highlighted its effectiveness against HepG2 cells, where it demonstrated a dose-dependent increase in apoptosis markers. The study provided insights into the compound’s mechanism involving caspase activation and PARP cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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